4-Octyl-N-phenylaniline
Overview
Description
4-Octyl-N-phenylaniline is a chemical compound with the molecular formula C20H27N . It is also known by other names such as 4-Octyldiphenylamine and Benzenamine .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (C6H5) attached to an octyl group (C8H17) via a nitrogen atom . The InChI string representation of the molecule isInChI=1S/C20H27N/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)21-19-12-9-7-10-13-19/h7,9-10,12-17,21H,2-6,8,11H2,1H3
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 281.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 9 . Its exact mass and monoisotopic mass are 281.214349865 g/mol . The topological polar surface area is 12 Ų .Scientific Research Applications
Optical Properties in Molecular Systems
Research by Collings et al. (2009) explored the optical properties of various molecular systems, including compounds related to 4-Octyl-N-phenylaniline. They synthesized a range of molecules based on the p-dimesitylborylphenylethynylaniline core and examined their two-photon absorption spectra. Such systems are attractive for applications in two-photon excited fluorescence due to their large two-photon absorption cross-sections and high emission quantum yields (Collings et al., 2009).
Environmental Chemistry
Kuang et al. (2010) developed a method to determine di-n-octyl phthalate (DOP) residue in polyvinyl chloride (PVC) samples. They synthesized the hapten di-n-octyl 4-aminophthalate (DOAP), which is closely related to this compound, demonstrating its usefulness in environmental chemistry and analysis (Kuang et al., 2010).
Chemical Synthesis
Xu Xiao-liang (2012) summarized the synthetic methods of 4-methoxy-2-methyl-N-phenylaniline (DPA), providing insights into the industrialization and further research of compounds like this compound (Xu Xiao-liang, 2012).
Catalysis and Polymerization
Yokozawa et al. (2002) synthesized poly(p-benzamide) with a defined molecular weight and low polydispersity, using phenyl 4-(4-octyloxybenzylamino)benzoate, a compound related to this compound. This research contributes to the field of polymer science, particularly in the synthesis of well-defined aromatic polyamides (Yokozawa et al., 2002).
Photovoltaics
Hua et al. (2014) investigated the use of molecules incorporating this compound in dye-sensitized solar cells. They found that these compounds can effectively tune HOMO and LUMO energy levels, enhancing light-harvesting properties and potentially improving the efficiency of photovoltaic devices (Hua et al., 2014).
Adsorption Studies
Inumaru et al. (2004) explored the molecular selective adsorption of alkylphenols and alkylanilines onto n-alkyl grafted MCM-41. This study, which includes compounds like this compound, is significant for understanding the adsorption behavior in environmental cleanup and separation processes (Inumaru et al., 2004).
Mechanism of Action
Target of Action
It’s worth noting that this compound is often used in laboratory settings for research and development .
Mode of Action
It’s known that the compound is used in various industrial applications, suggesting it may interact with a variety of targets to exert its effects .
Biochemical Pathways
It’s worth noting that similar compounds, such as phenylalanine, play a role in the synthesis of neurotransmitters norepinephrine and dopamine .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which could potentially impact its bioavailability.
Result of Action
Given its use in various industrial applications, it’s likely that the compound exerts a range of effects depending on the specific context of its use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Octyl-N-phenylaniline. For instance, the compound is known to be flammable and can cause eye irritation . Therefore, it’s crucial to handle and store the compound properly to ensure its stability and effectiveness.
Properties
IUPAC Name |
4-octyl-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)21-19-12-9-7-10-13-19/h7,9-10,12-17,21H,2-6,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLLDZGHGNLZNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063334 | |
Record name | 4-Octyl-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzenamine, 4-octyl-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4175-37-5 | |
Record name | p-Octyldiphenylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4175-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-octyl-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004175375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-octyl-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Octyl-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-octyl-N-phenylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.855 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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